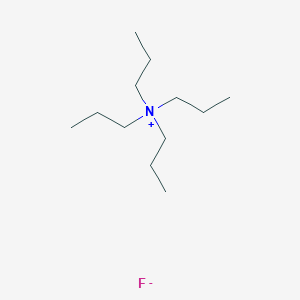
四丙基氟化铵
描述
Tetrapropylammonium fluoride (TPAF) is a chemical compound with the molecular formula C12H28FN . It is a precursor to fluoride-silicate and crystallizes from a hydrothermal system containing silica, TPA+ and F- ions .
Synthesis Analysis
The synthesis of TPAF involves a hydrothermal system containing silica, TPA+ and F- ions . The location of the fluoride ion in tetrapropylammonium fluoride silicalite-1, an as-synthesized siliceous zeolite with the MFI topology, has been determined using solid-state NMR experiments .Molecular Structure Analysis
The molecular structure of TPAF has been studied using single-crystal X-ray diffraction . The fluoride counteranion lies in a [4 1 5 2 6 2] cage on a general position at an interacting distance from a silicon framework atom (Si−F = 1.915(3) Å) .Chemical Reactions Analysis
The chemical reactions involving TPAF are complex and involve interactions with the silica framework . The fluoride ion is probably held in place by hydrogen bonding .Physical And Chemical Properties Analysis
TPAF has a molecular weight of 205.36 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 8 . The exact mass is 205.220578059 g/mol and the monoisotopic mass is 205.220578059 g/mol .科学研究应用
二维MFI沸石的合成
四丙基氟化铵在二维MFI沸石的合成中起着至关重要的作用 . 这些沸石具有更大的表面积、更短的扩散距离和更灵活的结构,使其在催化方面具有优势 . 四丙基氟化铵在合成过程中用作矿化剂 .
沸石的结构修饰
沸石的结构修饰是四丙基氟化铵的另一个应用 . 模板中不同基团和链长的存在,包括四丙基氟化铵,会显著影响合成二维沸石的形貌和催化性能 .
炼油工业中的催化剂
使用四丙基氟化铵合成的MFI沸石广泛应用于炼油工业 . 它们表现出良好的水热稳定性和形状选择性,使其适用于该应用 .
生物能源应用
MFI沸石,其中四丙基氟化铵是其合成中的关键成分,也用于生物能源应用 . 它们的离子交换能力和水热稳定性使其成为该领域的理想选择 .
环境保护
在环境保护领域,由于其离子交换能力,使用四丙基氟化铵合成的MFI沸石被使用 . 它们可以帮助去除环境中的有害物质 .
氟硅酸盐结晶的前驱体
四丙基氟化铵用作氟硅酸盐结晶的前驱体 . 该过程在合成硅沸石中至关重要,硅沸石是二氧化硅的一种多晶型,其性质类似于硅沸石 .
7. 清晰前驱体溶胶中动态行为的研究 使用四丙基氟化铵研究了硅沸石合成中清晰前驱体溶胶中四丙基铵阳离子的动态行为 . 这有助于理解这些溶胶的性质和行为 .
作用机制
Target of Action
Tetrapropylammonium fluoride is a quaternary ammonium salt . This compound’s primary targets are the silica frameworks in the synthesis of zeolites . The tetrapropylammonium fluoride acts as a template for the crystallization process .
Mode of Action
The tetrapropylammonium fluoride interacts with its targets by crystallizing from a hydrothermal system containing silica, tetrapropylammonium ions, and fluoride ions . This interaction results in the formation of a complex that lies at the tetrahedral intersection of the 10-ring channels of a silica framework . This position is consistent with a template scheme for crystallization .
Biochemical Pathways
It is known that fluoride is a well-known g protein activator . Activation of heterotrimeric GTP-binding proteins by fluoride requires trace amounts of Al3+ or Be2+ ions . As phosphate analogs, AlF or BeF affect the activity of a variety of phosphoryl transfer enzymes . Most of these enzymes are fundamentally important in cell signal transduction or energy metabolism .
Pharmacokinetics
It is known that tetrapropylammonium fluoride is a hygroscopic white solid , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of tetrapropylammonium fluoride is the formation of a silica framework in a position consistent with a template scheme for crystallization . This leads to the creation of zeolites, which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .
Action Environment
The action of tetrapropylammonium fluoride is influenced by environmental factors such as temperature and the presence of other ions in the system . For example, the crystallization process from which tetrapropylammonium fluoride forms a complex occurs in a hydrothermal system . Additionally, the presence of silica and tetrapropylammonium ions in the system is necessary for the formation of the complex .
实验室实验的优点和局限性
Tetrapropylammonium fluoride has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is stable and easy to handle. However, it is also highly corrosive and toxic, and should be handled with caution.
未来方向
There are a number of potential future directions for the use of Tetrapropylammonium fluoride in research and development. These include further investigation into its potential use as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as an anion-exchange material. It could also be used in the development of new pharmaceuticals, polymers, dyes, and pigments. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications.
生化分析
Biochemical Properties
Tetrapropylammonium fluoride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can influence the activity of enzymes involved in metabolic pathways by altering their conformation or binding sites. The interaction between tetrapropylammonium fluoride and biomolecules often involves ionic and hydrogen bonding, which can lead to changes in the enzyme’s activity and stability .
Cellular Effects
Tetrapropylammonium fluoride affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to tetrapropylammonium fluoride has been shown to induce oxidative stress in cells, leading to changes in gene expression and metabolic flux . Additionally, it can disrupt cellular homeostasis by affecting ion channels and transporters, which can impact cell viability and function .
Molecular Mechanism
The molecular mechanism of tetrapropylammonium fluoride involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, tetrapropylammonium fluoride can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrapropylammonium fluoride can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tetrapropylammonium fluoride can degrade over time, leading to a decrease in its efficacy and potential accumulation of degradation products . Long-term exposure to tetrapropylammonium fluoride in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of tetrapropylammonium fluoride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of tetrapropylammonium fluoride have been shown to induce neurobehavioral impairments and oxidative stress in animal models . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Tetrapropylammonium fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by altering enzyme activity and stability. For instance, tetrapropylammonium fluoride can inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it can impact amino acid metabolism and other biosynthetic pathways .
Transport and Distribution
The transport and distribution of tetrapropylammonium fluoride within cells and tissues are influenced by its interaction with transporters and binding proteins. It can be transported across cell membranes via ion channels and transporters, leading to its accumulation in specific cellular compartments . Additionally, tetrapropylammonium fluoride can bind to proteins and other biomolecules, influencing its localization and distribution within cells .
Subcellular Localization
Tetrapropylammonium fluoride exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, tetrapropylammonium fluoride can localize to the mitochondria, where it can impact mitochondrial function and energy production . Additionally, its localization to other organelles, such as the endoplasmic reticulum and nucleus, can influence various cellular processes .
属性
IUPAC Name |
tetrapropylazanium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.FH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSYVRHKTFDJTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547750 | |
| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-93-8 | |
| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


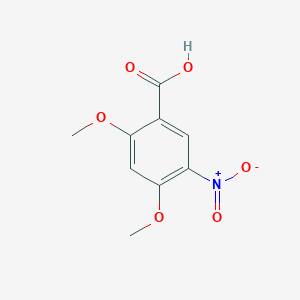

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)
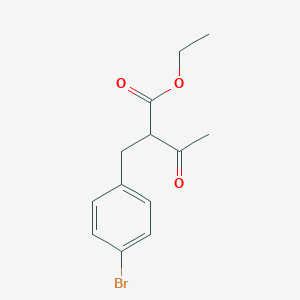

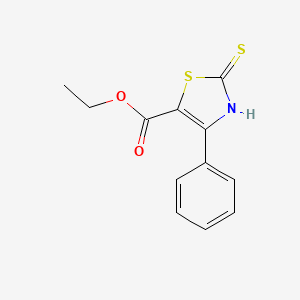
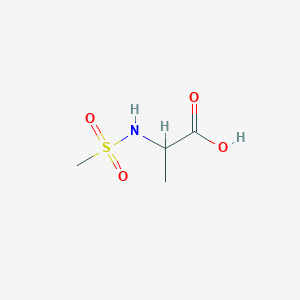



![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)



